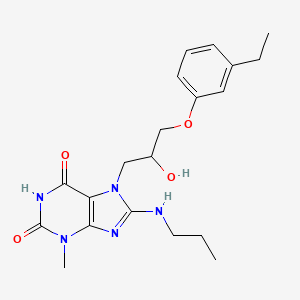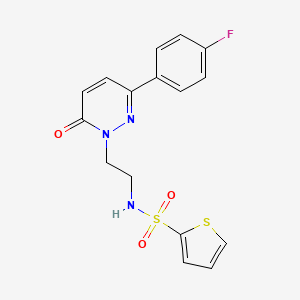
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide, also known as FST, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. FST is a sulfonamide-based compound that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Applications De Recherche Scientifique
Agrochemical Industry
Trifluoromethylpyridines (TFMP): and their derivatives, which share structural similarities with the compound , are extensively used in the agrochemical industry. They serve as key structural motifs in active ingredients for crop protection, helping to defend against pests . The unique physicochemical properties imparted by the fluorine atom and the pyridine moiety contribute to the biological activities of these derivatives.
Pharmaceutical Industry
Several TFMP derivatives are utilized in the pharmaceutical industry. They have been incorporated into pharmaceutical products that have received market approval, and many more are undergoing clinical trials . The compound’s structural features suggest potential applications in developing new medications, particularly due to the presence of the fluorine atom which often enhances biological activity.
Organic Synthesis
The compound’s structure indicates potential use as a building block in organic synthesis. For example, pinacol boronic esters are valuable in organic synthesis, and the compound could be involved in transformations such as protodeboronation or serve as an intermediate in complex synthetic pathways .
Biological Research
Indole derivatives, which are structurally related to the compound, exhibit a wide range of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound could be explored for similar biological applications due to its structural complexity and the presence of a fluorophenyl group.
Material Science
Fluorinated thiophenes, a core component of the compound, are used as soluble semiconductors, polymers, blue light-emitting materials, and liquid crystals . The compound could contribute to the development of new materials with enhanced properties due to the influence of the fluorine atom on the electronic characteristics of these materials.
Histone Deacetylase (HDAC) Inhibition
Some fluorinated thiophene derivatives are potent selective class II HDAC inhibitors . Given the structural similarity, the compound could be investigated for its potential as an HDAC inhibitor, which is a promising target in cancer therapy.
Sphingosine-1-Phosphate (S1P) Receptor Agonism
Fluorinated thiophenes have been identified as agonists of S1P receptors . These receptors are involved in immunological responses and the compound could be studied for its potential effects on the immune system.
Fungicidal Properties
Certain fluorinated thiophenes exhibit fungicidal properties . The compound , with its fluorinated thiophene component, may also possess similar properties and could be explored for use in protecting crops or treating fungal infections.
Propriétés
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c17-13-5-3-12(4-6-13)14-7-8-15(21)20(19-14)10-9-18-25(22,23)16-2-1-11-24-16/h1-8,11,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJUHIPQSOJJCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

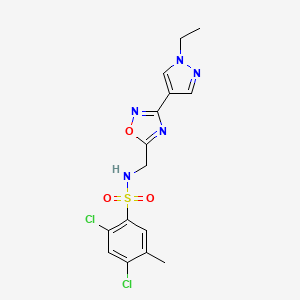
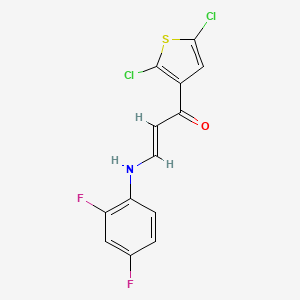
![2-(3-chlorophenyl)-N-(2,4-dimethoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866057.png)
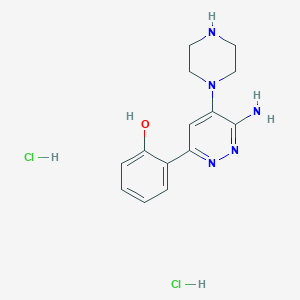
![1-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]pentane-1,5-dione](/img/structure/B2866061.png)
![{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B2866062.png)
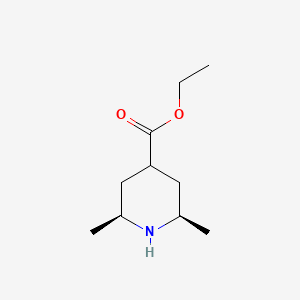

![5-Amino-2-[4-[4-(5-amino-1,3-dioxoisoindol-2-yl)phenoxy]phenyl]isoindole-1,3-dione](/img/structure/B2866066.png)
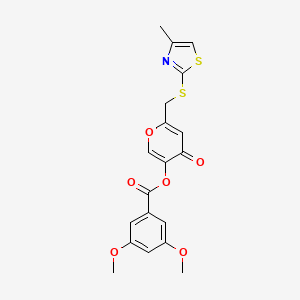
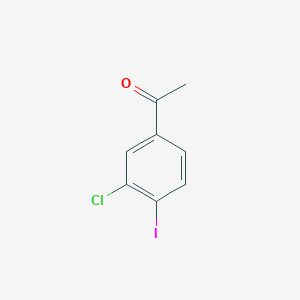
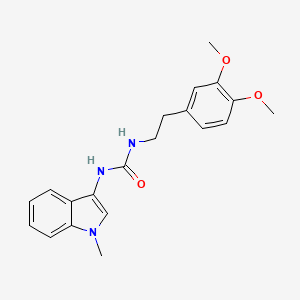
![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2866076.png)
